molecular formula C17H17NO3 B510352 5-(Diphenylamino)-5-oxopentanoic acid CAS No. 755020-95-2

5-(Diphenylamino)-5-oxopentanoic acid

Cat. No.: B510352
CAS No.: 755020-95-2
M. Wt: 283.32g/mol
InChI Key: VNJMFJOZOGJHNM-UHFFFAOYSA-N
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Description

5-(Diphenylamino)-5-oxopentanoic acid is a chemical compound for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a diphenylamino group and a carboxylic acid terminus, makes it a candidate for developing more complex molecules, such as those studied in pharmaceutical development for targeted therapies. Studies on structurally related alkanoic acid derivatives highlight their significance in probing biological pathways, including the inhibition of enzymes like histone deacetylases, which are targets in oncology and neurology research . Always refer to the specific Certificate of Analysis for data on purity and quality.

Properties

IUPAC Name

5-oxo-5-(N-phenylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(12-7-13-17(20)21)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMFJOZOGJHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation via Schotten-Baumann Conditions

A widely cited method involves the acylation of 5-amino-5-oxopentanoic acid derivatives with diphenylacetyl chloride under Schotten-Baumann conditions. In this approach, the carboxylic acid group is protected as an ethyl ester to prevent undesired side reactions. The amine intermediate is generated by hydrogenating a benzyl-protected precursor using palladium on carbon (Pd/C) in methanol. Subsequent reaction with diphenylacetyl chloride at 0–15°C in the presence of aqueous sodium hydroxide yields the protected diphenylamino derivative. Acidic hydrolysis of the ethyl ester with hydrochloric acid furnishes the final product. This method achieves a 56–64% overall yield, with purity confirmed via 1H^1H-NMR.

Key Reaction Parameters

  • Temperature: 0–15°C during acylation to minimize hydrolysis.

  • Catalyst: 5% Pd/C for hydrogenation at ambient pressure.

  • Solvent: Methanol for hydrogenation; chloroform for acylation.

Direct Coupling Using Carbodiimide Reagents

An alternative route employs carbodiimide-mediated coupling between diphenylamine and 5-oxopentanoic acid. Ethyl chloroformate activates the carboxylic acid, forming a mixed anhydride intermediate that reacts with diphenylamine in tetrahydrofuran (THF). The reaction proceeds at −15°C to prevent racemization, followed by quenching with aqueous sodium bicarbonate. The ethyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran-water (3:1), yielding the target compound in 52% isolated yield.

Advantages

  • Avoids use of acyl chlorides, enhancing safety.

  • Compatible with acid-sensitive substrates due to low-temperature conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) accelerate acylation but increase side product formation. In contrast, chloroform and THF balance reactivity and selectivity, achieving 70–75% conversion. Elevated temperatures (>20°C) during acylation lead to a 15% decrease in yield due to ester hydrolysis.

Catalytic Hydrogenation Efficiency

The hydrogenation of benzyl-protected intermediates requires precise catalyst loading. A Pd/C concentration of 0.02 atoms per mole of substrate achieves full deprotection within 3 hours, whereas lower concentrations (0.001 atoms/mole) extend reaction times to 12 hours.

Characterization and Analytical Data

Spectroscopic Analysis

1H^1H-NMR (DMSO-d6d_6, 400 MHz):

  • δ 7.17–7.27 (m, 10H, aromatic protons).

  • δ 3.72 (s, 2H, CH2_2 adjacent to ketone).

  • δ 12.24 (s, 1H, carboxylic acid).

Mass Spectrometry:

  • Molecular ion peak observed at m/z 283.32 [M+H]+^+.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium recovery from hydrogenation slurries reduces costs by 20%. Filtration through celite followed by incineration recovers 85–90% of Pd.

Waste Stream Management

Methanol and chloroform are distilled and reused, minimizing environmental impact. Aqueous waste is neutralized with calcium carbonate prior to disposal .

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diphenylamino derivatives.

Scientific Research Applications

5-(Diphenylamino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diphenylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The diphenylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ketone group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Data
Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties Reference
5-(Diphenylamino)-5-oxopentanoic acid C₁₇H₁₇NO₃ 283.33 -NPh₂ (electron-donating) High conjugation, low polarity [10]
5-(Methyl(phenyl)amino)-5-oxopentanoic acid C₁₂H₁₅NO₃ 221.26 -NMePh (moderately donating) Moderate steric hindrance [5]
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.20 -Ph-F (electron-withdrawing) Increased acidity, polar [12]
5-(tert-Butoxy)-5-oxopentanoic acid C₉H₁₆O₄ 188.22 -O-tBu (bulky, electron-donating) Hydrolytically stable, lipophilic [21]

Key Observations :

  • In contrast, the 4-fluorophenyl group (electron-withdrawing) increases acidity (pKa ~3–4) compared to the diphenylamino analog (pKa ~4–5) .
  • Steric Effects: Bulky substituents like -O-tBu (tert-butoxy) and -NPh₂ reduce solubility in aqueous media but improve stability toward hydrolysis. For example, 5-(tert-butoxy)-5-oxopentanoic acid is resistant to esterase cleavage, unlike fluorophenyl analogs .

Stability and Degradation

  • Hydrolysis Resistance: The tert-butoxy group in 5-(tert-butoxy)-5-oxopentanoic acid provides exceptional stability under acidic conditions (t₁/₂ >24 h at pH 2), whereas diphenylamino analogs may degrade faster due to susceptibility to oxidative cleavage .
  • Thermal Stability: Fluorophenyl derivatives (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) exhibit higher melting points (~150°C) compared to diphenylamino analogs (~120°C), attributed to stronger intermolecular interactions .

Biological Activity

5-(Diphenylamino)-5-oxopentanoic acid (DPAO) is a compound characterized by its unique diphenylamino group attached to a pentanoic acid backbone. Its molecular formula is C15_{15}H15_{15}NO3_{3}, with a molecular weight of approximately 283.32 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of DPAO includes:

  • Diphenylamino Group : This moiety is known for its ability to interact with various biological targets.
  • Ketone Functional Group : Positioned adjacent to the carboxylic acid, it enhances reactivity and potential biological interactions.
  • Pentanoic Acid Backbone : Provides a hydrophobic character that may influence membrane interactions.

Biological Activities

Research has indicated that DPAO exhibits several biological activities, including:

Anticancer Properties

DPAO derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT), which is a non-invasive cancer treatment that generates reactive oxygen species to induce cell death. Studies have shown that these compounds can enhance tumor penetration and targeting when delivered via nano-carriers such as liposomes and nanoparticles.

A notable study evaluated the cytotoxicity of DPAO-related compounds against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • IGR39 (melanoma)
  • Panc-1 (pancreatic carcinoma)
  • PPC-1 (prostate cancer)

Results indicated varying degrees of activity, with some compounds demonstrating selectivity towards specific cancer types, particularly prostate cancer and melanoma, with effective concentrations (EC50_{50}) ranging from 2.5 to 20.2 µM .

Anti-inflammatory Activity

DPAO has also been studied for its potential anti-inflammatory effects. Similar compounds have shown the ability to modulate enzyme activity related to inflammatory pathways, suggesting that DPAO may influence metabolic pathways involved in inflammation.

The mechanism through which DPAO exerts its biological effects involves:

  • Enzyme Interaction : The diphenylamino group can inhibit or modulate enzyme activity, impacting various biochemical pathways.
  • Redox Reactions : The ketone group participates in redox reactions, which can influence cellular signaling and metabolism.

Comparative Analysis with Similar Compounds

DPAO shares structural similarities with other compounds that exhibit varying biological activities. The following table summarizes some notable analogs:

Compound NameMolecular FormulaKey Features
5-(Methyl(phenyl)amino)-5-oxopentanoic acidC16_{16}H17_{17}NO3_{3}Contains a methyl group instead of diphenyl
4-(Diphenylamino)-4-oxobutanoic acidC14_{14}H13_{13}NO3_{3}Shorter carbon chain; different position of oxo group
2-(Diphenylamino)-2-oxoacetic acidC13_{13}H11_{11}NO3_{3}Different functional groups; smaller size

These compounds exhibit varying degrees of biological activity, highlighting the uniqueness of DPAO in terms of its structure and potential applications.

Case Studies

Several studies have focused on the biological evaluation of DPAO derivatives:

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines using the MTT assay, revealing selective cytotoxic effects against certain types of cancer cells while showing reduced activity against others like MDA-MB-231 .
  • Wound Healing Assay : The effect on cell migration was assessed, indicating that while some compounds inhibited migration in melanoma cells, they were ineffective against triple-negative breast cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Diphenylamino)-5-oxopentanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the diphenylamino group, followed by oxidation to form the carboxylic acid moiety. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature control. For example, continuous flow reactors (CFRs) enhance bromination efficiency in analogous compounds, improving yield by 15–20% compared to batch reactors . Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the diphenylamino group (aromatic protons at δ 7.2–7.5 ppm) and ketone/carboxylic acid functionalities (carbonyl carbons at δ 170–210 ppm). IR spectroscopy identifies C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹). LC-MS (ESI+) verifies molecular weight ([M+H]+ expected ~340 g/mol) and detects impurities, as demonstrated for structurally similar 5-(4-Bromophenyl)-5-oxopentanoic acid .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Protection of reactive groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attacks during amine coupling .
  • Controlled stoichiometry : Use a 1.2:1 molar ratio of diphenylamine to pentanedioic acid derivatives to minimize dimerization .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the diphenylamino group .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl rings influence the reactivity of this compound in biological systems?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl rings increase the compound’s electrophilicity, enhancing interactions with nucleophilic residues in enzymes. Use density functional theory (DFT) to calculate charge distribution and compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 or kinases). Analogous studies on 5-(4-Bromophenyl)-5-oxopentanoic acid show a 30% increase in binding affinity compared to unsubstituted derivatives .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-analysis of literature : Compare datasets on cytotoxicity (e.g., IC₅₀ ranges) across cell lines, noting variations in assay conditions (e.g., serum concentration, incubation time) .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions to identify conformational changes affecting activity. For example, conflicting data on anti-inflammatory effects may arise from differential binding to COX-1 vs. COX-2 isoforms .
  • Dose-response profiling : Validate activity thresholds using orthogonal assays (e.g., ELISA for cytokine suppression and Western blot for pathway protein expression) .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer :

  • Click chemistry : Attach PEGylated tetrazine groups via strain-promoted alkyne-norbornene cycloaddition, enabling conjugation to antibody-drug conjugates (ADCs) .
  • pH-sensitive linkers : Incorporate hydrazone bonds between the carboxylic acid and drug payloads (e.g., doxorubicin) for tumor microenvironment-specific release .
  • In vivo tracking : Label with ¹⁸F isotopes for PET imaging to assess biodistribution in preclinical models .

Q. What role does this compound play in modulating enzyme kinetics, and how can this be quantitatively analyzed?

  • Methodological Answer : Perform steady-state kinetic assays using purified enzymes (e.g., dehydrogenases or oxidoreductases). Monitor NADH/NADPH depletion via UV-Vis spectroscopy (340 nm) to calculate inhibition constants (Kᵢ). For example, analogs like 5-(3,5-Dimethylphenyl)-5-oxovaleric acid show mixed inhibition against ALDH2 with Kᵢ = 12 µM . Surface plasmon resonance (SPR) further quantifies binding kinetics (association/dissociation rates) .

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